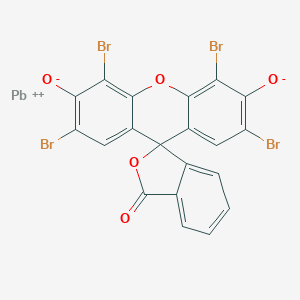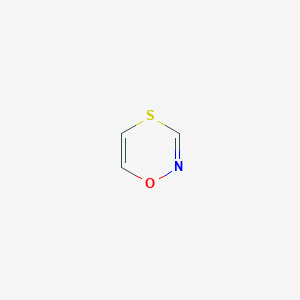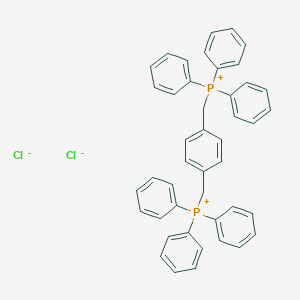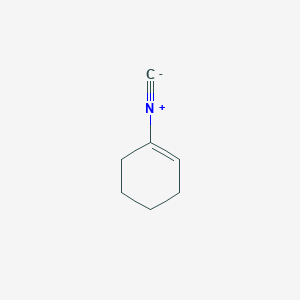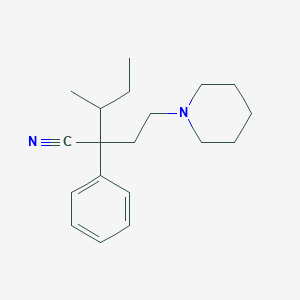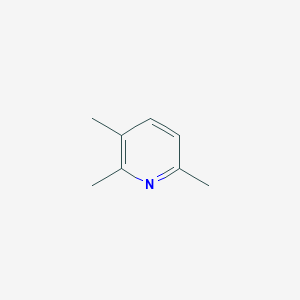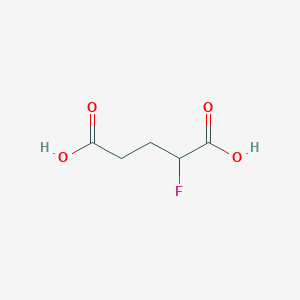
Antimony(III) telluride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antimony(III) telluride is an inorganic compound with the chemical formula Sb₂Te₃. It is a grey crystalline solid with a layered structure, consisting of two atomic sheets of antimony and three atomic sheets of tellurium held together by weak van der Waals forces . This compound is a narrow-gap semiconductor with a band gap of 0.21 eV and is also known for its topological insulator properties .
作用机制
Target of Action
Antimony(III) telluride (Sb2Te3) is a three-dimensional topological insulator . It primarily targets the formation of thermoelectric materials, where it forms p-type semiconducting films .
Mode of Action
This compound interacts with its targets by forming a layered structure. These layers consist of two atomic sheets of antimony and three atomic sheets of tellurium, held together by weak van der Waals forces . This compound can be transformed into both n-type and p-type semiconductors when doped with an appropriate dopant .
Biochemical Pathways
It’s known that doping sb2te3 with iron introduces multiple fermi pockets, resulting in reduced carrier density and mobility .
Pharmacokinetics
It’s known that due to its layered structure and weak inter-layer forces, bulk antimony telluride may be mechanically exfoliated to isolate single sheets .
Result of Action
The primary result of this compound’s action is the formation of thermoelectric materials . It also forms the pseudobinary intermetallic system germanium-antimony-telluride with germanium telluride .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known that the compound’s properties exhibit thickness-dependence . .
生化分析
Biochemical Properties
Antimony(III) telluride has been investigated for its semiconductor properties . It can be transformed into both n-type and p-type semiconductors by doping with an appropriate dopant . There is currently limited information available on the specific enzymes, proteins, and other biomolecules that this compound interacts with in biochemical reactions.
Molecular Mechanism
It is known that doping this compound with iron introduces multiple Fermi pockets, in contrast to the single frequency detected for pure this compound, and results in reduced carrier density and mobility . The specifics of how this compound exerts its effects at the molecular level,
准备方法
Synthetic Routes and Reaction Conditions: Antimony(III) telluride can be synthesized by reacting antimony with tellurium at high temperatures ranging from 500°C to 900°C . The reaction is as follows: [ 2 \text{Sb} (l) + 3 \text{Te} (l) \rightarrow \text{Sb}_2\text{Te}_3 (l) ]
Industrial Production Methods: In industrial settings, this compound is often produced through high-pressure synthesis, ball milling, and spark plasma sintering. These methods help in achieving high purity and desired microstructures .
化学反应分析
Types of Reactions:
Oxidation: Antimony(III) telluride can undergo oxidation to form antimony(V) telluride.
Reduction: It can be reduced back to its elemental forms under certain conditions.
Substitution: It can participate in substitution reactions where tellurium atoms are replaced by other chalcogens like sulfur or selenium.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide can oxidize this compound under alkaline conditions.
Reducing Agents: Hydrazine vapor can be used for reduction processes.
Substitution Reactions: Reactions with sulfur or selenium at elevated temperatures can lead to the formation of antimony(III) sulfide or antimony(III) selenide.
Major Products:
Oxidation: Antimony(V) telluride.
Reduction: Elemental antimony and tellurium.
Substitution: Antimony(III) sulfide or antimony(III) selenide.
科学研究应用
Antimony(III) telluride has a wide range of applications in scientific research:
Thermoelectric Materials: It is used in the fabrication of thermoelectric materials due to its large thermoelectric effect.
Semiconductors: It can be transformed into both n-type and p-type semiconductors by doping with appropriate dopants.
Phase-Change Memory Devices: Its reversible phase-change behavior makes it suitable for non-volatile random access memory applications.
Solid State Refrigerators: Due to its thermoelectric properties, it is used in solid state refrigerators.
相似化合物的比较
Bismuth(III) telluride (Bi₂Te₃): Similar in structure and thermoelectric properties.
Germanium telluride (GeTe): Forms pseudobinary intermetallic systems with antimony(III) telluride.
Antimony(III) selenide (Sb₂Se₃): Another chalcogenide with similar properties.
Uniqueness: this compound is unique due to its topological insulator properties, which are not commonly found in other similar compounds. This property allows it to exhibit thickness-dependent physical properties, making it highly versatile for various applications .
属性
CAS 编号 |
1327-50-0 |
|---|---|
分子式 |
SbTe |
分子量 |
249.4 g/mol |
IUPAC 名称 |
antimony;tellurium |
InChI |
InChI=1S/Sb.Te |
InChI 键 |
DDJAGKOCVFYQOV-UHFFFAOYSA-N |
SMILES |
[Sb]=[Te].[Sb]=[Te].[Te] |
规范 SMILES |
[Sb].[Te] |
产品来源 |
United States |
Q1: What are the promising applications of Antimony (III) telluride in laser technology?
A1: Antimony (III) telluride exhibits nonlinear optical properties, making it suitable as a saturable absorber in Q-switched Erbium-doped fiber lasers (EDFLs). Research has shown that incorporating Sb2Te3-PVA thin films into EDFL cavities enables the generation of stable and self-starting Q-switched pulses at a center wavelength of 1560 nm. [, ] These lasers demonstrate desirable characteristics such as short pulse widths, high repetition rates, and high signal-to-noise ratios, making them suitable for applications in optical communication, sensing, and material processing. [, ]
Q2: How does the incorporation of Antimony (III) telluride affect the thermoelectric properties of materials?
A2: Antimony (III) telluride is a known thermoelectric material. Studies have explored the incorporation of Platinum (Pt) nanocrystals into Sb2Te3 thin films to form nanocomposites with enhanced thermoelectric properties. [] The introduction of Pt nanocrystals facilitates carrier energy filtering by scattering low-energy holes, leading to an increase in thermopower. [] Although the presence of Pt nanocrystals increases carrier concentration, it partially offsets the reduction in electrical conductivity caused by decreased mobility. [] This approach demonstrates a promising strategy for improving the thermoelectric performance of Sb2Te3-based materials for applications in waste heat recovery and solid-state cooling.
Q3: How is Antimony (III) telluride utilized in thin-film cooling devices?
A3: Antimony (III) telluride plays a crucial role in multilayer thin-film cooling devices. Research has demonstrated the fabrication of in-plane solid-state thermoelectric cooling devices using multilayered Bi2Te3/Sb2Te3 thin films. [] These devices leverage the Peltier effect, where electricity is used to pump heat from the cold end to the hot end. [] The fabrication process involves depositing alternating layers of Bi2Te3 and Sb2Te3 using e-beam evaporation, creating a periodic structure that enhances thermoelectric properties. [] These devices hold promise for applications requiring highly efficient micro-cooling, such as thermal management in electronic devices and integrated circuits.
Q4: What is the structural characterization of Antimony (III) telluride?
A4: Antimony (III) telluride is a chemical compound with the formula Sb2Te3. It possesses a rhombohedral crystal structure and belongs to the space group R3̅m. Its molecular weight is 626.32 g/mol. While specific spectroscopic data wasn't provided in the research excerpts, common characterization techniques for Sb2Te3 include X-ray diffraction (XRD) for crystal structure analysis, scanning electron microscopy (SEM) for surface morphology, and energy-dispersive X-ray spectroscopy (EDX) for elemental composition analysis.
Q5: How does Antimony (III) telluride compare to other chalcogenides in Atomic Layer Deposition (ALD) processes?
A5: Antimony (III) telluride, similar to other layered chalcogenides, presents challenges in ALD due to the van der Waals bonding between layers. [] Research indicates that achieving a continuous Sb2Te3 layer via ALD is highly dependent on the starting surface and requires a significant number of deposition cycles. [] For instance, deposition on the van der Waals surface of materials like MoS2 proves difficult. [] This highlights the need for further research to optimize ALD processes for Sb2Te3 and similar materials to achieve controlled and uniform thin film growth.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


